![molecular formula C14H14N2O4S B4180253 N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)acetamide](/img/structure/B4180253.png)
N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-(2-thienyl)acetamide, commonly known as ENTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ENTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H14N2O4S.
Mechanism of Action
ENTA exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition by ENTA leads to a reduction in inflammation. Topoisomerase II is an enzyme involved in DNA replication and repair, and its inhibition by ENTA leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
ENTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ENTA inhibits the growth of cancer cells and bacterial strains such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that ENTA reduces inflammation and pain in animal models of arthritis and cancer. ENTA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
ENTA has several advantages as a research tool, including its ease of synthesis, low toxicity, and ability to inhibit specific enzymes. However, ENTA also has some limitations, such as its low solubility in aqueous solutions and its potential to form reactive metabolites that may interfere with experimental results.
Future Directions
Future research on ENTA could focus on its potential applications in drug development, material science, and agriculture. In drug development, ENTA could be further studied as a potential anticancer and anti-inflammatory agent. In material science, ENTA could be used as a building block for the synthesis of new organic electronic materials. In agriculture, ENTA could be studied further as a potential pesticide with low environmental impact.
Conclusion:
ENTA is a synthetic compound with potential applications in various fields such as medicine, agriculture, and material science. ENTA inhibits the activity of certain enzymes, leading to its anti-inflammatory, anticancer, and antibacterial effects. Although ENTA has some limitations, it has several advantages as a research tool and has the potential for further development in the future.
Scientific Research Applications
ENTA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ENTA has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In agriculture, ENTA has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, ENTA has been used as a building block for the synthesis of organic electronic materials.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-10-5-6-12(13(8-10)16(18)19)15-14(17)9-11-4-3-7-21-11/h3-8H,2,9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYSLQKWJGYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2=CC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-2-(thiophen-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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